Antiproliferative Potency: Ratjadone A vs. Leptomycin B in Mammalian Cell Lines
Ratjadone A exhibits antiproliferative potency in the low picomolar range that is directly comparable to, and in specific assays, exceeds that of the benchmark CRM1 inhibitor Leptomycin B (LMB) [1]. In a study directly comparing the two compounds, ratjadone A's activity was confirmed to be in the same concentration range as LMB, with both inhibiting nuclear export at picomolar concentrations [1]. Vendor data sheets further quantify this, stating Ratjadone A is 'as potent as leptomycin B' with an IC50 of 50 pg/mL (approx. 110 pM) in the L929 mouse cell line, which is a remarkably low concentration for inducing G1-phase cell cycle arrest .
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 pg/mL (approx. 110 pM) in mouse L929 cells |
| Comparator Or Baseline | Leptomycin B: Comparable picomolar activity in the same experimental context |
| Quantified Difference | Equivalent picomolar potency, confirming its status as an ultra-potent CRM1 inhibitor alongside LMB. |
| Conditions | L929 mouse fibroblast cell line; G1/S phase cell cycle arrest assay |
Why This Matters
This confirms ratjadone A as a tool compound with a potency equivalent to the gold-standard CRM1 inhibitor LMB, enabling cross-validation of experiments and providing a structurally distinct alternative for mechanistic studies.
- [1] Köster, M., et al. Exp. Cell Res. 2003, 286, 321-331. View Source
